molecular formula C9H17ClN2O2 B1446417 Allyl piperidin-4-ylcarbamate hydrochloride CAS No. 885274-96-4

Allyl piperidin-4-ylcarbamate hydrochloride

Cat. No.: B1446417
CAS No.: 885274-96-4
M. Wt: 220.69 g/mol
InChI Key: XVDBHRQFVYCWDW-UHFFFAOYSA-N
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Description

Allyl piperidin-4-ylcarbamate hydrochloride, also known as Piperidin-4-yl-carbamic acid allyl ester hydrochloride, is a chemical compound with the CAS Number: 1187927-76-9 . It has a molecular weight of 220.7 and a molecular formula of C9H17ClN2O2. It is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H .


Physical and Chemical Properties Analysis

This compound is a white solid . Its molecular weight is 220.7 and its molecular formula is C9H17ClN2O2.

Scientific Research Applications

Analytical Control in Drug Manufacture

Allyl piperidin-4-ylcarbamate hydrochloride is used in the manufacturing of Riklocain, an anesthetic drug. Gas-liquid chromatography (GLC) is employed for the quantitative analysis of this compound during the manufacture of Riklocain. The process ensures the quality and efficacy of the drug (Fardman & Sarycheva, 1995).

Cytotoxic Effects in Cancer Research

A study explored the cytotoxic effects of a derivative of this compound, identifying its potential as a topoisomerase II inhibitor. This compound demonstrated significant effects on breast cancer cells, highlighting its potential application in cancer therapy (Siwek et al., 2012).

Synthesis Applications

In synthetic chemistry, this compound derivatives are utilized in the synthesis of various compounds. For example, its application in the total synthesis of demethoxyfumitremorgin C, a process facilitated by Mg(ClO4)2-catalyzed intramolecular allylic amination (Jiang, Xu, & Jia, 2012).

Synthesis of Piperidinyl Benzhydrylcarbamate Derivatives

This compound is a precursor in the synthesis of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives. These derivatives show promising results as muscarinic antagonists with potential therapeutic applications (Naito et al., 1998).

Antibacterial and Analgesic Research

Studies have indicated that compounds derived from this compound exhibit antibacterial and analgesic properties. These findings are significant for the development of new drugs with potential therapeutic applications (Yu et al., 2002).

Biochemical Analysis

Biochemical Properties

Allyl piperidin-4-ylcarbamate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosine kinase, which is involved in intracellular signal transduction. By binding to tyrosine kinase, this compound can modulate its activity, leading to changes in cellular signaling pathways . Additionally, this compound has been shown to interact with serotonin receptors, influencing neurotransmitter release and uptake .

Cellular Effects

This compound has diverse effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound can enhance neurotransmitter release, thereby affecting synaptic transmission . In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of key regulatory genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, by binding to tyrosine kinase, this compound inhibits its activity, resulting in altered signal transduction pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of various metabolites, which may have different biological activities. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, influencing cytosolic signaling pathways and metabolic processes .

Properties

IUPAC Name

prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDBHRQFVYCWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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